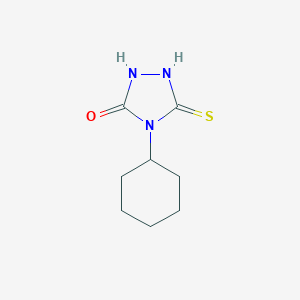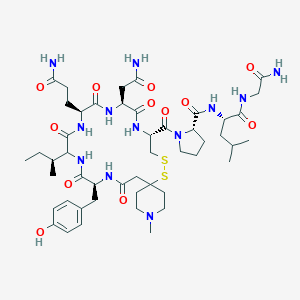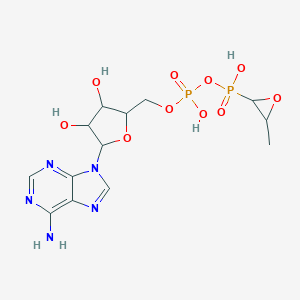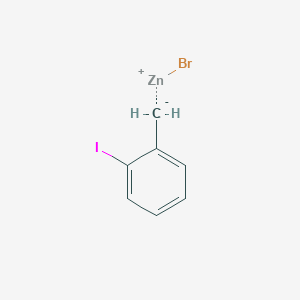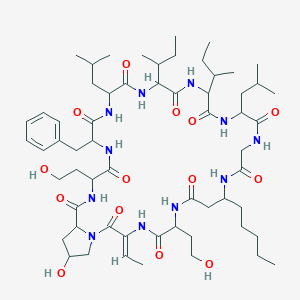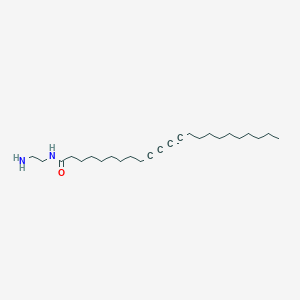
N-(2-aminoethyl)tricosa-10,12-diynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)-10,12-tricosadiynamide is a unique chemical compound characterized by its long aliphatic chain and terminal amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)-10,12-tricosadiynamide typically involves the reaction of 10,12-tricosadiynoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods: Industrial production of (2-Aminoethyl)-10,12-tricosadiynamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Aminoethyl)-10,12-tricosadiynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)-10,12-tricosadiynamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials.
Biology: In biological research, (2-Aminoethyl)-10,12-tricosadiynamide can be used to study the interactions between long-chain amides and biological membranes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: (2-Aminoethyl)-10,12-tricosadiynamide is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)-10,12-tricosadiynamide involves its interaction with specific molecular targets. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The terminal amino group can interact with various biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
(2-Aminoethyl)amine: A simpler compound with a shorter aliphatic chain.
10,12-Tricosadiynoic acid: The precursor used in the synthesis of (2-Aminoethyl)-10,12-tricosadiynamide.
N-(2-Aminoethyl)tricosadiynamide: A related compound with a similar structure but different functional groups.
Uniqueness: (2-Aminoethyl)-10,12-tricosadiynamide is unique due to its combination of a long aliphatic chain and a terminal amino group. This structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
113377-11-0 |
|---|---|
Molekularformel |
C25H44N2O |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
N-(2-aminoethyl)tricosa-10,12-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-10,15-24,26H2,1H3,(H,27,28) |
InChI-Schlüssel |
PSRIBRPGEMXQGI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
Kanonische SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
Synonyme |
(2-aminoethyl)-10,12-tricosadiynamide AE-TDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



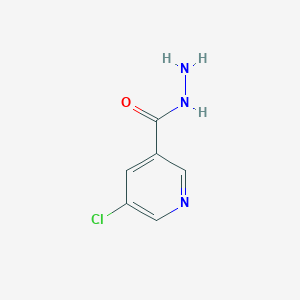
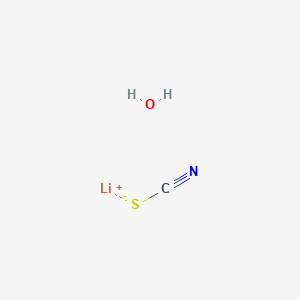
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
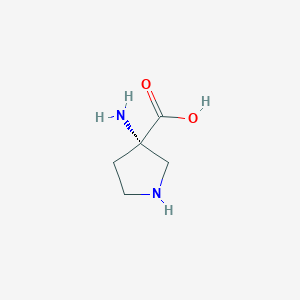
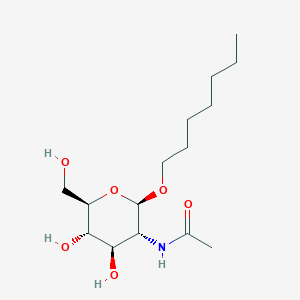
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)
